molecular formula C7H16ClN3O B1520274 4-Ethylpiperazine-1-carboxamide hydrochloride CAS No. 1235441-29-8

4-Ethylpiperazine-1-carboxamide hydrochloride

Cat. No.: B1520274
CAS No.: 1235441-29-8
M. Wt: 193.67 g/mol
InChI Key: ISKXWMVMGXCKAU-UHFFFAOYSA-N
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Description

4-Ethylpiperazine-1-carboxamide hydrochloride is a chemical compound with the molecular formula C7H16ClN3O and a molecular weight of 193.67 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethylpiperazine-1-carboxamide hydrochloride typically involves the reaction of ethyl piperazine with chloroformic acid derivatives under controlled conditions. The reaction is usually carried out in an organic solvent, such as dichloromethane, at a temperature range of 0°C to 25°C.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process involves the use of large reactors and continuous monitoring to maintain the desired reaction parameters.

Chemical Reactions Analysis

Types of Reactions: 4-Ethylpiperazine-1-carboxamide hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

  • Substitution: Nucleophilic substitution reactions are typically carried out using alkyl halides and amines.

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids.

  • Reduction: Production of reduced derivatives.

  • Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

  • Chemistry: Used as a building block in organic synthesis and as a reagent in chemical research.

  • Biology: Investigated for its biological activity and potential use in drug discovery.

  • Medicine: Explored for its therapeutic properties and potential use in pharmaceuticals.

  • Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism by which 4-Ethylpiperazine-1-carboxamide hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist to certain receptors, leading to biological responses. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

4-Ethylpiperazine-1-carboxamide hydrochloride is compared with other similar compounds to highlight its uniqueness:

  • Similar Compounds: Piperazine derivatives, ethylamine derivatives, and other carboxamide compounds.

  • Uniqueness: The presence of the ethyl group and the carboxamide functional group in its structure distinguishes it from other piperazine derivatives, providing unique chemical and biological properties.

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Properties

IUPAC Name

4-ethylpiperazine-1-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N3O.ClH/c1-2-9-3-5-10(6-4-9)7(8)11;/h2-6H2,1H3,(H2,8,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISKXWMVMGXCKAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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